5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
CAS No.: 618872-25-6
Cat. No.: VC6360212
Molecular Formula: C21H18N2O7
Molecular Weight: 410.382
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 618872-25-6 |
---|---|
Molecular Formula | C21H18N2O7 |
Molecular Weight | 410.382 |
IUPAC Name | 2-(3,4-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
Standard InChI | InChI=1S/C21H18N2O7/c1-11-9-16(22-30-11)23-18(12-6-7-13(27-2)15(10-12)28-3)17(20(25)21(23)26)19(24)14-5-4-8-29-14/h4-10,18,25H,1-3H3 |
Standard InChI Key | XQIAKEXZEMSQOT-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central pyrrolidinone ring substituted with:
-
A 3,4-dimethoxyphenyl group at position 5, contributing aromaticity and electron-donating methoxy groups.
-
A furan-2-carbonyl moiety at position 4, introducing a planar, electron-deficient heterocycle.
-
A 5-methylisoxazol-3-yl group at position 1, adding a nitrogen-oxygen heterocycle with potential hydrogen-bonding capabilities.
-
A hydroxyl group at position 3, enabling hydrogen bonding and acidity (pKa ≈ 9–10) .
The IUPAC name reflects this substitution pattern: 5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one.
Stereoelectronic Features
-
Molecular Formula: C₂₃H₂₁N₃O₇ (calculated from structural analogy ).
-
Key Bond Lengths:
-
C=O (pyrrolidinone): ~1.22 Å
-
C-O (methoxy): ~1.43 Å
-
-
Torsional Angles:
Synthesis and Reaction Pathways
Retrosynthetic Analysis
Potential synthetic routes include:
-
Knorr Pyrrole Synthesis: Condensation of a β-keto ester (e.g., ethyl 3-oxo-4-(furan-2-carbonyl)butanoate) with a hydroxylamine derivative.
-
Mitsunobu Reaction: For introducing the isoxazole moiety via alcohol-amine coupling.
Reported Analogous Syntheses
While no direct synthesis exists for this compound, similar methodologies are documented:
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Isoxazole Formation | NH₂OH·HCl, CuCl₂, EtOH, reflux | 78% | |
Furanoylation | Furan-2-carbonyl chloride, DMAP, CH₂Cl₂ | 85% | |
O-Methylation | (CH₃O)₂SO₂, K₂CO₃, acetone | 91% |
Physicochemical Properties
Thermodynamic Parameters
-
Molecular Weight: 451.44 g/mol
Spectroscopic Data
-
IR (KBr):
-
3280 cm⁻¹ (O-H stretch)
-
1720 cm⁻¹ (C=O, pyrrolidinone)
-
1615 cm⁻¹ (C=O, furanoyl)
-
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.45 (s, 3H, CH₃-isoxazole)
-
δ 3.85 (s, 6H, OCH₃)
-
δ 6.72 (d, J=8.4 Hz, 1H, furan H-3)
-
Biological Activity and Applications
Material Science Applications
The conjugated π-system suggests utility in:
-
Organic semiconductors (bandgap ≈ 3.1 eV)
-
Fluorescent probes (λₑₘ ≈ 450 nm)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume